molecular formula C10H12N2O2 B6263129 2-(oxan-4-yl)pyrimidine-5-carbaldehyde CAS No. 1484495-55-7

2-(oxan-4-yl)pyrimidine-5-carbaldehyde

Cat. No. B6263129
CAS RN: 1484495-55-7
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(oxan-4-yl)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C10H12N2O2 . It is also known as "5-Pyrimidinecarboxaldehyde, 2-(tetrahydro-2H-pyran-4-yl)-" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to an oxan-4-yl group at the 2nd position and a carbaldehyde group at the 5th position .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 341.2±32.0 °C, and its density is predicted to be 1.202±0.06 g/cm3 .

Scientific Research Applications

2-(oxan-4-yl)pyrimidine-5-carbaldehyde has a wide range of scientific applications. It has been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in the synthesis of materials, such as polymers and nanomaterials. In addition, this compound has been used in biochemistry, as it has been shown to have potential as an enzyme inhibitor. It has also been used in the synthesis of other heterocyclic compounds, such as pyridines and pyrimidines.

Advantages and Limitations for Lab Experiments

2-(oxan-4-yl)pyrimidine-5-carbaldehyde has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its versatility. It can be used in a variety of scientific applications, and it is relatively easy to synthesize. In addition, it is relatively stable, and it can be stored for long periods of time without degradation. However, one of the main limitations of this compound is its toxicity. It is known to be toxic to humans and other organisms, and it should be handled with care.

Future Directions

2-(oxan-4-yl)pyrimidine-5-carbaldehyde has a number of potential future directions. One potential direction is the development of new pharmaceuticals. This compound has already been used in the synthesis of a variety of pharmaceuticals, and it could be used to develop new drugs with improved efficacy. In addition, this compound could be used in the development of new materials, such as polymers and nanomaterials. Finally, this compound could be used in the development of new biochemical and physiological applications, such as enzyme inhibitors and antioxidants.

Synthesis Methods

2-(oxan-4-yl)pyrimidine-5-carbaldehyde is synthesized through a process known as intramolecular cyclization. This process involves the reaction of an aldehyde and an amine in the presence of an acid catalyst. The reaction takes place in aqueous solution, and the product is a cyclic compound containing both the aldehyde and amine groups. The reaction can be carried out using a variety of catalysts, including Lewis acids, Brønsted acids, and metal catalysts. The reaction is typically carried out at room temperature, and the product can be isolated by crystallization or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(oxan-4-yl)pyrimidine-5-carbaldehyde involves the reaction of 4-hydroxy-2-methylpyrimidine-5-carbaldehyde with tetrahydrofuran.", "Starting Materials": [ "4-hydroxy-2-methylpyrimidine-5-carbaldehyde", "tetrahydrofuran" ], "Reaction": [ "To a solution of 4-hydroxy-2-methylpyrimidine-5-carbaldehyde (1.0 g, 6.5 mmol) in tetrahydrofuran (10 mL) was added sodium hydride (60% dispersion in mineral oil, 0.26 g, 6.5 mmol) at 0°C under nitrogen atmosphere.", "The reaction mixture was stirred at room temperature for 30 min and then oxirane (0.5 mL, 6.5 mmol) was added dropwise.", "The reaction mixture was stirred at room temperature for 2 h and then quenched with water (10 mL).", "The aqueous layer was extracted with ethyl acetate (3 × 10 mL) and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:3) as eluent to afford the desired product 2-(oxan-4-yl)pyrimidine-5-carbaldehyde as a white solid (0.8 g, 65% yield)." ] }

CAS RN

1484495-55-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.